3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one
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Overview
Description
3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one is a heterocyclic compound that features a seven-membered ring fused with a pyrazole ring
Preparation Methods
The synthesis of 3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cycloheptanone with hydrazine hydrate can lead to the formation of the desired pyrazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Triazole-pyrimidine hybrids: These compounds have a different heterocyclic system but may exhibit similar biological activities. The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties
Properties
CAS No. |
19462-61-4 |
---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3a,4,5,6,7,8-hexahydro-2H-cyclohepta[c]pyrazol-3-one |
InChI |
InChI=1S/C8H12N2O/c11-8-6-4-2-1-3-5-7(6)9-10-8/h6H,1-5H2,(H,10,11) |
InChI Key |
FZYXXBHDSRXDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(=NNC2=O)CC1 |
Origin of Product |
United States |
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